[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Catalog No.
S1519802
CAS No.
18498-01-6
M.F
C26H24Cl2CoP2
M. Wt
528.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(I...

CAS Number

18498-01-6

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2CoP2

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Co+2]

Regio- and Stereoselective Intermolecular Enyne Coupling

Co(dppe)Cl2 serves as a catalyst for regioselective and stereoselective intermolecular enyne coupling reactions. These reactions involve the formation of a carbon-carbon bond between an alkyne and an alkene, often with specific control over the location and orientation of the newly formed bond. This allows for the targeted synthesis of complex organic molecules with desired properties, making it valuable in organic synthesis research [].

Cross-Coupling Reactions

Co(dppe)Cl2 can also catalyze cross-coupling reactions between alkyl halides (molecules containing a carbon-halogen bond) and aryl Grignard reagents (compounds containing an aromatic ring bonded to magnesium). These reactions are essential for forming carbon-carbon bonds between different types of organic molecules, enabling the construction of diverse organic structures with defined functionalities [].

Hydrovinylation of Styrene

Hydrovinylation reactions involve the addition of a vinyl group (CH=CH2) to an unsaturated molecule. Co(dppe)Cl2 demonstrates catalytic activity in the hydrovinylation of styrene, which is a key intermediate in the production of various polymers and other industrial chemicals [].

Tandem Radical Cyclization and Cross-Coupling

This approach utilizes Co(dppe)Cl2 as a catalyst to achieve a cascade reaction involving both radical cyclization (formation of a ring through radical intermediates) and cross-coupling (formation of a carbon-carbon bond between different molecules). This single-step process allows for the efficient synthesis of complex cyclic molecules, streamlining reaction steps and enhancing synthetic efficiency [].

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II), also abbreviated as [dppe]CoCl2, is a coordination complex containing cobalt(II) as the central metal atom. It is widely used as a catalyst in organic synthesis due to its ability to activate and manipulate organic molecules []. The diphenylphosphino groups (dppe) act as bidentate ligands, meaning they bond to the cobalt center through two donor atoms (phosphorus) each. This creates a square planar geometry around the cobalt atom [].


Molecular Structure Analysis

The key feature of [dppe]CoCl2 is its square planar geometry. The cobalt(II) center is surrounded by two chloride (Cl) ions and two phosphorus atoms from the dppe ligand. The phenyl groups (C6H5) attached to the phosphorus atoms are bulky and contribute to the steric hindrance around the cobalt center []. This steric bulk plays a crucial role in the catalyst's selectivity in certain reactions [].


Chemical Reactions Analysis

Synthesis:

[dppe]CoCl2 can be synthesized by reacting cobalt(II) chloride (CoCl2) with dppe in an organic solvent like dichloromethane (CH2Cl2) according to the following equation []:

CoCl2 + dppe → [dppe]CoCl2

Reactions Catalyzed:

[dppe]CoCl2 is a versatile catalyst for various organic transformations. Here are some examples:

  • Regio- and stereoselective intermolecular enyne coupling

    This reaction involves the formation of new carbon-carbon bonds between enynes (hydrocarbons with a conjugated double bond and a terminal alkyne) and other molecules. The catalyst controls the regioselectivity (orientation of the new bond) and stereoselectivity (3D arrangement of atoms) of the product.

  • Cross-coupling reactions of alkyl halides with aryl Grignard reagents

    This reaction allows the formation of carbon-carbon bonds between alkyl halides (R-X) and aryl Grignard reagents (Ar-MgX), where R is an alkyl group and Ar is an aryl group (aromatic ring).

  • Hydrovinylation of styrene

    This reaction involves the addition of a vinyl group (CH=CH2) to styrene (C6H5CH=CH2) to form a new product. [dppe]CoCl2 facilitates this transformation [].

Chemical and Physical Properties Analysis

  • Melting point: 232-234 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in some organic solvents like dichloromethane []
  • Stability: Air and moisture sensitive []

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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